molecular formula C6H13BrN2O B14257794 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 374929-88-1

1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14257794
CAS No.: 374929-88-1
M. Wt: 209.08 g/mol
InChI Key: MWSZLDOIPPGWGB-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with a unique structure that includes an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-methylimidazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazolium core can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazolium salts, while oxidation and reduction reactions can modify the imidazolium core.

Scientific Research Applications

1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can interact with nucleophilic sites on enzymes, leading to inhibition or activation of enzymatic activity. The methoxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-Methylimidazolium Bromide: Similar structure but lacks the methoxymethyl group.

    3-Methyl-1H-imidazol-1-ium Chloride: Similar imidazolium core but with a different counterion.

Uniqueness: 1-(Methoxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

374929-88-1

Molecular Formula

C6H13BrN2O

Molecular Weight

209.08 g/mol

IUPAC Name

1-(methoxymethyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C6H12N2O.BrH/c1-7-3-4-8(5-7)6-9-2;/h3-4H,5-6H2,1-2H3;1H

InChI Key

MWSZLDOIPPGWGB-UHFFFAOYSA-N

Canonical SMILES

CN1C[NH+](C=C1)COC.[Br-]

Origin of Product

United States

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